2-hydroxy-2-(4-nitrophenyl)propanoic Acid
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Overview
Description
2-hydroxy-2-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxyl group and a nitrophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable reagent to introduce the hydroxyl and carboxyl groups. One common method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by further chemical reactions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-2-(4-aminophenyl)propanoic acid.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2-hydroxy-2-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but with a different substitution pattern.
2-hydroxy-2-methylpropanoic acid: Similar backbone but with a methyl group instead of a nitrophenyl group.
2-hydroxy-2-phenylpropanoic acid: Similar backbone but with a phenyl group instead of a nitrophenyl group.
Uniqueness
2-hydroxy-2-(4-nitrophenyl)propanoic acid is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxy-2-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c1-9(13,8(11)12)6-2-4-7(5-3-6)10(14)15/h2-5,13H,1H3,(H,11,12) |
InChI Key |
BUYKQTWMLZLHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
Origin of Product |
United States |
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